molecular formula C8H10O B119073 3,4-Dimethylphenol CAS No. 95-65-8

3,4-Dimethylphenol

Cat. No.: B119073
CAS No.: 95-65-8
M. Wt: 122.16 g/mol
InChI Key: YCOXTKKNXUZSKD-UHFFFAOYSA-N
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Description

3,4-Dimethylphenol: is an organic compound with the molecular formula C₈H₁₀O 3,4-xylenol and is one of the six isomers of dimethylphenol. This compound is characterized by the presence of two methyl groups attached to the benzene ring at the 3rd and 4th positions, along with a hydroxyl group at the 1st position. It is a colorless to pale yellow solid with a characteristic phenolic odor .

Mechanism of Action

Target of Action

3,4-Dimethylphenol primarily targets the Hepatocyte nuclear factor 4-alpha (HNF4α) . HNF4α is a nuclear receptor that binds to DNA sites required for the transcription of several genes, including alpha 1-antitrypsin, apolipoprotein CIII, and transthyretin . It plays a crucial role in the development of the liver, kidney, and intestine .

Mode of Action

It is known that hnf4α binds to dna sites required for the transcription of several genes . Therefore, it is plausible that this compound may influence the transcriptional activity of HNF4α, leading to changes in the expression of these genes.

Biochemical Pathways

This compound is involved in the meta-cleavage pathway for catechol, which is one of the major routes for the microbial degradation of aromatic compounds . The bacterium Pseudomonas sp. strain CF600 can efficiently degrade phenol, cresols, and this compound via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . The genes for the entire pathway are clustered, and the nucleotide sequences of the genes encoding the first four biochemical steps of the pathway have been determined .

Result of Action

Exposure to this compound can cause toxic effects such as changes in blood pressure and body weight, as well as histopathological changes in the liver, kidney, and spleen .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition due to its flammability . It should also be stored in a dry, cool, and well-ventilated place to maintain its stability . The biological activity of this compound may also be affected by the pH and temperature of its environment, although further studies are needed to confirm these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenol can be synthesized by heating 3,4-xylenol with an equal weight of concentrated sulfuric acid at 103-105°C for 2-3 hours. The mixture is then diluted with four volumes of water, refluxed for 1 hour, and either steam distilled or extracted repeatedly with diethyl ether after cooling to room temperature. The steam distillate is also extracted and evaporated to dryness .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic cracking of isophorone. The process involves adding isophorone, a homogeneous catalyst such as dimethyl carbonate, and an anti-coking agent like dimethyl sulfide into a proportioning tank. The mixture is stirred at room temperature and then fed into a stainless steel coil-type reactor, where it undergoes catalytic cracking at 550-560°C. The resulting product is condensed into liquid and subjected to reduced pressure rectification to obtain this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dimethylphenol can undergo oxidation reactions to form corresponding quinones.

    Substitution: It can react with bromine to form 6-bromo-3,4-dimethylphenol.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Dimethylphenol
  • 2,5-Dimethylphenol
  • 2,6-Dimethylphenol
  • 3,5-Dimethylphenol
  • 4-Hydroxy-1,2-dimethylbenzene
  • 4,5-Dimethylphenol

Comparison: 3,4-Dimethylphenol is unique due to the specific positioning of its methyl groups and hydroxyl group, which influences its chemical reactivity and physical properties. For instance, compared to 2,4-dimethylphenol, this compound has different reactivity patterns in substitution reactions due to the relative positions of the substituents on the benzene ring .

Properties

IUPAC Name

3,4-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3
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InChI Key

YCOXTKKNXUZSKD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)O)C
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Molecular Formula

C8H10O
Record name 3,4-DIMETHYLPHENOL
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DSSTOX Substance ID

DTXSID4024062
Record name 3,4-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

3,4-dimethylphenol appears as colorless to light tan crystalline powder or solid. Odor threshold 1.2 mg/L. Taste threshold 0.05 mg/L. (NTP, 1992), Liquid, Colorless to tan solid; Hygroscopic; [CAMEO] White or yellow crystalline solid; [MSDSonline], Solid, Colourless crystalline solid
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Boiling Point

437 °F at 760 mmHg (NTP, 1992), 225 °C, 227.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, carbon tetrachloride, miscible in ethyl ether, Very sol in benzene, chloroform, Soluble in aromatic solvents, In water, 4.76X10+3 mg/l @ 25 °C., 4.76 mg/mL at 25 °C, slightly soluble in water; soluble in fat, moderately soluble (in ethanol)
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Density

0.983 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.983 @ 20 °C/4 °C
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Vapor Pressure

1 mmHg at 151.2 °F ; 5 mmHg at 200.8 °F; 10 mmHg at 225.9 °F (NTP, 1992), 0.03 [mmHg], 0.0356 mm Hg @ 25 °C
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Color/Form

Needles from water, Prisms from ligroin

CAS No.

95-65-8
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Melting Point

144.5 °F (NTP, 1992), 62.5 °C, 62 - 64 °C
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Synthesis routes and methods

Procedure details

dimethylphenol in two steps. The phenol was alkylated at 65° C. under 2 atmospheres of isobutylene and a catalytic amount of suilfric acid. The crude trialkylphenol was oxidized directly to the biphenol with potassium chromate in hot acetic acid. The overall yield from 3,4-dimethyl phenol was ˜50%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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